1-Bromonaphthalen-2-yl acetate
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Overview
Description
1-Bromonaphthalen-2-yl acetate is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and an acetate group is attached to the second carbon of the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromonaphthalen-2-yl acetate can be synthesized through a multi-step process. One common method involves the bromination of naphthalene to produce 1-bromonaphthalene, followed by acetylation to introduce the acetate group. The reaction conditions typically involve the use of bromine and a catalyst for the bromination step, and acetic anhydride or acetyl chloride for the acetylation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromonaphthalen-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as cyanide, to form nitriles.
Reduction Reactions: The acetate group can be reduced to an alcohol under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of 1-cyanonaphthalen-2-yl acetate.
Reduction: Formation of 1-bromonaphthalen-2-yl alcohol.
Oxidation: Formation of 1-bromonaphthalen-2-yl carboxylic acid.
Scientific Research Applications
1-Bromonaphthalen-2-yl acetate is utilized in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-bromonaphthalen-2-yl acetate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and acetate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the acetate group, making it less reactive in certain chemical reactions.
2-Bromonaphthalene: An isomer with the bromine atom on the second carbon, leading to different reactivity and applications.
1-Chloronaphthalene: Contains a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
Uniqueness: 1-Bromonaphthalen-2-yl acetate is unique due to the presence of both a bromine atom and an acetate group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
(1-bromonaphthalen-2-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-8(14)15-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANGGDZPWPJYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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